molecular formula C21H20N8 B12781269 2,2'-Methylenebis(5-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole) CAS No. 139223-25-9

2,2'-Methylenebis(5-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole)

Cat. No.: B12781269
CAS No.: 139223-25-9
M. Wt: 384.4 g/mol
InChI Key: NAJDTUYYOLRLRP-UHFFFAOYSA-N
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Description

2,2’-Methylenebis(5-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole) is a complex organic compound that features a unique structure combining benzimidazole and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis(5-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole) typically involves the condensation of appropriate benzimidazole derivatives with formaldehyde and imidazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the methylene bridge.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the imidazole rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the imidazole and benzimidazole rings, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. Oxidation typically yields oxidized benzimidazole derivatives, reduction yields dihydroimidazole derivatives, and substitution reactions yield various substituted benzimidazole and imidazole derivatives.

Scientific Research Applications

2,2’-Methylenebis(5-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole) has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,2’-Methylenebis(5-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole) involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The compound’s imidazole and benzimidazole moieties are crucial for binding to these targets, influencing pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler structure with similar biological activities.

    Imidazole: Another simpler structure with broad applications in chemistry and biology.

    2,2’-Methylenebis(benzimidazole): Similar structure but lacks the imidazole rings.

Uniqueness

2,2’-Methylenebis(5-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole) is unique due to its combination of benzimidazole and imidazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from simpler analogs.

Properties

CAS No.

139223-25-9

Molecular Formula

C21H20N8

Molecular Weight

384.4 g/mol

IUPAC Name

6-(4,5-dihydro-1H-imidazol-2-yl)-2-[[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazol-2-yl]methyl]-1H-benzimidazole

InChI

InChI=1S/C21H20N8/c1-3-14-16(9-12(1)20-22-5-6-23-20)28-18(26-14)11-19-27-15-4-2-13(10-17(15)29-19)21-24-7-8-25-21/h1-4,9-10H,5-8,11H2,(H,22,23)(H,24,25)(H,26,28)(H,27,29)

InChI Key

NAJDTUYYOLRLRP-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC3=C(C=C2)N=C(N3)CC4=NC5=C(N4)C=C(C=C5)C6=NCCN6

Origin of Product

United States

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